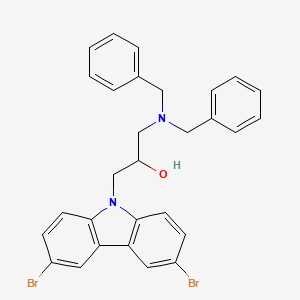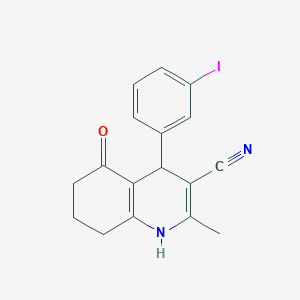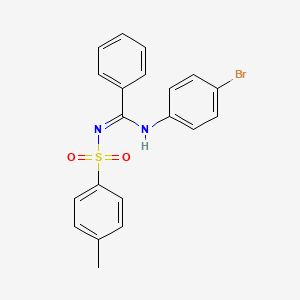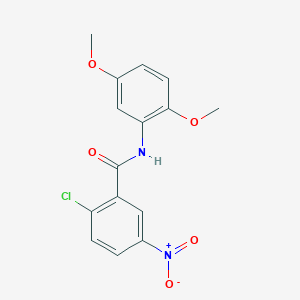
1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. The starting materials might include dibenzylamine, 3,6-dibromo-9H-carbazole, and appropriate alkylating agents. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the alcohol group to a ketone or aldehyde.
Reduction: The compound could be reduced to remove the bromine atoms or alter the functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a dehalogenated compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-(dibenzylamino)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the bromine atoms, which might affect its reactivity and applications.
1-(dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol: Contains chlorine instead of bromine, potentially altering its chemical properties.
Propiedades
Fórmula molecular |
C29H26Br2N2O |
|---|---|
Peso molecular |
578.3 g/mol |
Nombre IUPAC |
1-(dibenzylamino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C29H26Br2N2O/c30-23-11-13-28-26(15-23)27-16-24(31)12-14-29(27)33(28)20-25(34)19-32(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-16,25,34H,17-20H2 |
Clave InChI |
HYMGRBVJUAZEGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691041.png)

![N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11691064.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691070.png)

![7-bromo-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11691075.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691078.png)

![N-[4-(cycloheptylsulfamoyl)phenyl]acetamide](/img/structure/B11691098.png)
![7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11691100.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691108.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691112.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11691114.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11691117.png)
